molecular formula C17H26N2O3 B5019973 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B5019973
M. Wt: 306.4 g/mol
InChI Key: IJKBOBOXKRFRQR-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a methoxyphenoxy group and a piperidinyl butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the preparation of 4-methoxyphenol, which is then reacted with an appropriate halogenated butanamide under basic conditions to form the methoxyphenoxy intermediate.

    Piperidinyl Substitution: The methoxyphenoxy intermediate is then subjected to nucleophilic substitution with 1-methylpiperidine. This reaction is usually carried out in the presence of a suitable base, such as sodium hydride or potassium carbonate, to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the butanamide moiety can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Phenol or quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenoxy group may facilitate binding to aromatic residues in the active site of enzymes, while the piperidinyl butanamide moiety may interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-hydroxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with a chloro group instead of a methoxy group.

    2-(4-nitrophenoxy)-N-(1-methylpiperidin-4-yl)butanamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-16(22-15-7-5-14(21-3)6-8-15)17(20)18-13-9-11-19(2)12-10-13/h5-8,13,16H,4,9-12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKBOBOXKRFRQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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